molecular formula C9H12N4O3 B1437712 Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate CAS No. 1030517-93-1

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B1437712
CAS No.: 1030517-93-1
M. Wt: 224.22 g/mol
InChI Key: NCGRZYZIDGLDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazole and pyrimidine rings) with a methyl ester group at the 6-position, a 2-methyl substituent, and a 5-oxo functionality. This compound has been utilized in research and industrial settings, though it is currently listed as discontinued by CymitQuimica . Its structure positions it within a broader class of triazolopyrimidine derivatives, which are studied for diverse biological activities, including antiproliferative and kinase-inhibitory effects.

Properties

IUPAC Name

methyl 2-(2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-5-10-9-11-8(15)6(3-7(14)16-2)4-13(9)12-5/h6H,3-4H2,1-2H3,(H,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRZYZIDGLDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CC(C(=O)NC2=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC₉H₁₂N₄O₃
Molecular Weight212.22 g/mol
CAS Number1030517-93-1
MDL NumberMFCD11058054

The compound is characterized by a triazolo-pyrimidine framework which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that triazole-containing compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has been extensively researched. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Methyl Triazolo-PyrimidineMCF-7 (Breast Cancer)14.5
DoxorubicinMCF-740.0

The methyl derivative exhibited a lower IC50 value compared to doxorubicin, indicating higher potency against MCF-7 cells . This suggests that this compound could be a promising candidate for further development in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through the following pathways:

  • Inhibition of DNA Synthesis : Similar triazole derivatives have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazolo-pyrimidine derivatives. Researchers synthesized a series of compounds and evaluated their cytotoxicity using MTT assays across different cancer cell lines. The results indicated that modifications to the triazole ring significantly impacted the anticancer activity and selectivity towards cancer cells versus normal cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the triazolo-pyrimidine class exhibit notable antimicrobial activities. For example, studies have demonstrated that derivatives of pyrimidines can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Potential

Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving the modulation of signaling proteins associated with cell survival and proliferation .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant in various diseases. For instance, it may act on protein kinases involved in cancer progression or on enzymes linked to metabolic disorders. The structure allows for interactions that can be optimized through molecular docking studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized pyrimidine derivatives against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones when tested against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to structural features similar to those found in this compound .

Case Study 2: Anticancer Activity

In another research effort focusing on anticancer activity, derivatives were tested for their ability to inhibit proliferation in human cancer cell lines. Results showed a dose-dependent reduction in cell viability with specific derivatives demonstrating IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolopyrimidine derivatives exhibit significant variability in substituents and fused heterocycles, influencing their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 6-methyl ester, 2-methyl, 5-oxo Research/industrial use (discontinued)
2-Amino-triazolo-pyrimidine-6-carboxamide (5a) [1,2,4]Triazolo[1,5-a]pyrimidine 6-carboxamide, 2-amino, 7-(3,4,5-trimethoxyphenyl) Antiproliferative activity
Compound 3 (Kinetoplastid inhibitor) [1,2,4]Triazolo[1,5-a]pyrimidine 6-(3-difluoromethylpyridinyl), 2-oxazole carboxamide Kinetoplastid inhibition (clinical candidate)
Ethyl 7-chloromethyl derivative (I) [1,2,4]Triazolo[1,5-a]pyrimidine 7-chloromethyl, 5-(2-chlorophenyl), 2-methylsulfanyl, 7-hydroxy Biologically active (unspecified)
Piperazine-derived triazolopyrazine [1,2,4]Triazolo[1,5-a]pyrazine Piperazine substituent, 2-furan-2-yl Synthetic intermediate

Key Observations:

  • Ester vs. Carboxamide: The target compound’s methyl ester group (vs.
  • Halogenated Substituents: Chlorophenyl and chloromethyl groups in compound (I) could increase electrophilicity, influencing reactivity in biological systems.
  • Fluorine Incorporation: Compound 3’s difluoromethylpyridinyl group exemplifies fluorination strategies to improve pharmacokinetic profiles.

Structural and Crystallographic Insights

  • Bond Parameters: Compound (I) in exhibits normal bond lengths and angles, confirming structural integrity .
  • Hydrogenation Effects: highlights challenges in reducing conjugated systems (e.g., C=C-C=O), leading to hydroxymethylene byproducts .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (2-methyl-5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate typically involves:

  • Cyclization reactions that construct the fused triazolopyrimidine ring system.
  • Condensation steps involving appropriate precursors such as amino-triazoles and ketoesters or ketoacids.
  • Use of optimized reaction conditions including choice of solvent, temperature, and catalysts to enhance regioselectivity and yield.

Common solvents include ethanol and acetic acid, with catalysts sometimes employed to facilitate ring closure and improve reaction efficiency.

Specific Preparation Methodologies

Cyclization via Three-Component Condensation (Solvent-Free)

A notable method for synthesizing related tetrahydrotriazolopyrimidines involves a one-pot three-component condensation under solvent-free and catalyst-free conditions. This method uses:

  • An aromatic aldehyde,
  • A β-ketoester or β-diketone (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate),
  • 1,2,4-triazol-3-amine as the nucleophilic component.

The reaction is conducted at around 90°C, producing regio- and stereoselective tetrahydrotriazolopyrimidine derivatives.

Although this exact protocol is for trifluoromethyl-substituted analogs, the fundamental approach informs the preparation of methyl (2-methyl-5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate, where similar condensation and cyclization principles apply.

Use of Amino-Triazole and Ketoester Precursors

The synthesis often starts from:

  • 2-methyl-1,2,4-triazol-3-amine or related amino-triazole derivatives,
  • Ketoester compounds such as methyl acetoacetate or derivatives providing the acetylacetate moiety.

The reaction proceeds via nucleophilic attack of the amino group on the ketoester carbonyl, followed by cyclization to form the fused heterocyclic system. Reaction conditions typically include refluxing in ethanol or acetic acid, sometimes with added catalysts or under oxygen atmosphere to promote oxidative cyclization.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Acetic acid, or solvent-free Ethanol/acetic acid facilitate solubility and reaction rate; solvent-free favors green chemistry
Temperature 90°C to 130°C Elevated temperatures promote cyclization
Catalysts Acid catalysts (e.g., acetic acid), sometimes Pd(OAc)2 or Cu(OAc)2 in related systems Catalysts improve yield and selectivity; catalyst-free methods also reported
Atmosphere Air or oxygen atmosphere Oxygen atmosphere can enhance oxidative cyclization, increasing yield
Reaction Time 18 to 48 hours Longer times favor complete conversion

Representative Reaction Scheme

Although detailed stepwise schemes specific to methyl (2-methyl-5-oxo-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidin-6-yl)acetate are scarce in open literature, the general approach is illustrated as follows:

  • Condensation: Amino-triazole reacts with a β-ketoester (e.g., methyl acetoacetate) under reflux in ethanol/acetic acid.
  • Cyclization: Intramolecular nucleophilic attack and ring closure form the fused triazolopyrimidine core.
  • Oxidation (if needed): Under oxygen atmosphere or with mild oxidants to facilitate the formation of the 5-oxo group.
  • Isolation: Cooling and filtration or extraction, followed by recrystallization to purify the product.

Research Findings and Yields

  • Yields vary depending on conditions but can reach up to 94% under optimized oxygen atmosphere and acid catalyst loadings (e.g., 6 equivalents of acetic acid).
  • Increasing acid catalyst loading improves yield but may lead to side-products if excessive.
  • Solvent-free methods offer environmentally friendly alternatives with good regio- and stereoselectivity.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials 2-methyl-1,2,4-triazol-3-amine, methyl acetoacetate or analogs
Solvents Ethanol, Acetic acid, or solvent-free
Temperature 90–130°C
Reaction Time 18–48 hours
Catalysts Acetic acid (1–6 equiv), sometimes Pd(OAc)2 or Cu(OAc)2 in related systems
Atmosphere Air or oxygen (O2) atmosphere preferred for oxidative cyclization
Yield Range 34% to 94% depending on conditions
Purification Filtration, recrystallization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3,5-diamino-1,2,4-triazole with a β-keto ester derivative (e.g., dimethyl acetylsuccinate) in ethanol under reflux. Catalytic acid (e.g., toluene-4-sulfonic acid) and molecular sieves enhance yield by removing water (Dean-Stark trap). Crystallization from ethanol produces pure crystals, validated by 1H^1H NMR (400 MHz) and melting point analysis .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of techniques:

  • Chromatography : TLC on silica gel SIL G/UV 254 plates for reaction monitoring.
  • Spectroscopy : 1H^1H and 13C^{13}C NMR (Bruker Avance 400 MHz) to confirm functional groups and regioselectivity.
  • Elemental Analysis : Perkin-Elmer 240-B microanalyzer for C/H/N/O composition .

Q. What solvent systems are effective for its crystallization?

  • Methodological Answer : Ethanol is preferred for recrystallization due to its polarity, which promotes hydrogen bonding between the triazolo-pyrimidine core and ester groups. For derivatives with hydrophobic substituents (e.g., aryl groups), toluene/ether mixtures improve yield .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement for this compound?

  • Methodological Answer : SHELXL refines small-molecule X-ray data by modeling anisotropic displacement parameters and hydrogen bonding. For example, amino groups form N–H···N hydrogen bonds (2.8–3.0 Å) with adjacent triazole rings, stabilizing the crystal lattice. Use restraints for disordered ethoxycarbonyl groups and validate with R-factor convergence (<5%) .

Q. What catalytic systems enhance regioselectivity in triazolo-pyrimidine synthesis?

  • Methodological Answer : TMDP (tetramethylenediamine phosphate) in water-ethanol (1:1 v/v) promotes regioselective cyclization at the C6 position. Polar protic solvents stabilize intermediates, while TMDP’s basicity directs nucleophilic attack on the β-keto ester carbonyl .

Q. How does substitution at the pyrimidine C7 position affect bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl at C7) increases binding to enzymatic targets (e.g., adenylyl cyclase inhibitors). Compare IC50_{50} values of derivatives using in vitro assays (e.g., kinase inhibition) and correlate with Hammett σ constants .

Q. What are the challenges in resolving enantiomers of structurally similar derivatives?

  • Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers of C6-substituted analogs. For crystallographic resolution, incorporate chiral auxiliaries (e.g., menthol esters) to induce diastereomeric crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.